molecular formula C13H6F3IN2O5 B2896727 2-(4-Iodophenoxy)-1,3-dinitro-5-(trifluoromethyl)benzene CAS No. 339018-55-2

2-(4-Iodophenoxy)-1,3-dinitro-5-(trifluoromethyl)benzene

Cat. No.: B2896727
CAS No.: 339018-55-2
M. Wt: 454.1
InChI Key: QHGRDGNTQJLIIT-UHFFFAOYSA-N
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Description

2-(4-Iodophenoxy)-1,3-dinitro-5-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a trifluoromethyl group, two nitro substituents, and a 4-iodophenoxy moiety. This structure combines strong electron-withdrawing groups (nitro and trifluoromethyl) with a bulky iodine atom, influencing its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

2-(4-iodophenoxy)-1,3-dinitro-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F3IN2O5/c14-13(15,16)7-5-10(18(20)21)12(11(6-7)19(22)23)24-9-3-1-8(17)2-4-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGRDGNTQJLIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F3IN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenoxy)-1,3-dinitro-5-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the iodination of a phenoxybenzene derivative, followed by nitration and the introduction of a trifluoromethyl group. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenoxy)-1,3-dinitro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form different oxidation states.

    Reduction: The nitro groups can be reduced to amines under specific conditions.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitrosonium compounds.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

2-(4-Iodophenoxy)-1,3-dinitro-5-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential use in drug development and as a radiolabeling agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenoxy)-1,3-dinitro-5-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a family of polysubstituted benzenes with trifluoromethyl, nitro, and halogen/phenoxy groups. Key analogs include:

Compound Substituents Molecular Weight Key Properties/Applications
2-(4-Iodophenoxy)-1,3-dinitro-5-(trifluoromethyl)benzene -NO₂ (positions 1,3), -CF₃ (position 5), -O-C₆H₄-I (position 2) ~471.0 g/mol High steric bulk from iodine; potential intermediate for radiolabeling or antiviral agents.
2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CAS 393-75-9) -NO₂ (1,3), -CF₃ (5), -Cl (position 2) 270.55 g/mol Precursor for benzothiazinones (antitubercular agents); used in radical trifluoromethoxylation.
D3F () -NO₂ (1,3), -CF₃ (5), -SO₂-(2,4-dichloro-5-methylphenyl) (position 2) ~434.0 g/mol Anti-leishmanial activity; inhibits parasite redox systems via sulfonyl interactions .
Chloralin () -NO₂ (1,3), -CF₃ (5), -Cl (position 2) 270.55 g/mol Structural analog with crystallographic data; used in CSD database studies .
BTB 06237 () -NO₂ (1,3), -CF₃ (5), -S-(2,4-dichloro-5-methylphenyl) (position 2) ~420.0 g/mol Selective anti-leishmanial agent; thioether linkage enhances membrane permeability .

Physicochemical Properties

  • Electronic Effects: The trifluoromethyl and nitro groups create a strong electron-deficient aromatic ring, enhancing reactivity toward nucleophilic attack.
  • Solubility: Nitro and trifluoromethyl groups typically reduce solubility in polar solvents. The iodophenoxy moiety may slightly improve solubility in organic solvents due to increased lipophilicity.

Key Research Findings

Substituent Impact on Reactivity: Replacing chlorine with iodine in the phenoxy group slows nucleophilic substitution due to steric effects but improves stability toward hydrolysis .

Biological Selectivity : Sulfonyl and thioether derivatives (D3F, BTB 06237) demonstrate that electron-withdrawing groups enhance binding to parasitic enzymes, suggesting iodine’s polarizability could improve target affinity .

Synthetic Utility : The chloro-dinitro-trifluoromethylbenzene scaffold is critical for generating trifluoromethoxylation reagents, highlighting its role in fluoroorganic chemistry .

Q & A

Basic: How can researchers optimize the synthesis of 2-(4-Iodophenoxy)-1,3-dinitro-5-(trifluoromethyl)benzene to achieve high purity and yield?

Methodological Answer:
Synthetic optimization requires careful control of reaction conditions. For example, halogen-nitro aromatic substitution reactions often demand anhydrous environments and catalysts like cesium carbonate or copper iodide to enhance reactivity . Purification steps, such as column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization in ethanol, are critical for removing byproducts like unreacted iodophenol or nitro intermediates. Yield improvements can be achieved by optimizing stoichiometry (e.g., 1.2 equivalents of iodophenol relative to the nitro precursor) and reaction time (monitored via TLC/HPLC) .

Basic: What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:
A multi-technique approach is recommended:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To verify substitution patterns and confirm the presence of trifluoromethyl (-CF₃) and nitro (-NO₂) groups. For example, the deshielded aromatic proton adjacent to the -CF₃ group typically appears as a singlet near δ 8.2 ppm .
  • Mass Spectrometry (HRMS) : To validate molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing effects, particularly if unexpected reactivity is observed .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Contradictions often arise from variations in assay conditions or biological models. To address this:

  • Cross-Validation : Replicate experiments using standardized in vitro (e.g., enzyme inhibition assays) and in vivo models (e.g., zebrafish toxicity studies) .
  • Assay Parameter Optimization : Control variables such as solvent (DMSO concentration ≤0.1% to avoid cytotoxicity) and incubation time.
  • Statistical Modeling : Use multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to isolate confounding factors like pH or temperature fluctuations .

Advanced: What methodologies are recommended for assessing the environmental fate and ecological risks of this compound?

Methodological Answer:
Environmental risk assessment requires a tiered approach:

  • Partitioning Studies : Measure log Kow (octanol-water coefficient) to predict bioaccumulation potential. Computational tools like EPI Suite can estimate biodegradability and soil adsorption (Koc) .
  • Ecotoxicology Assays : Conduct acute toxicity tests on Daphnia magna (48-hour LC₅₀) and algal growth inhibition studies (OECD 201).
  • Degradation Pathways : Use HPLC-MS to identify photodegradation/byproducts under simulated sunlight (λ = 290–800 nm) .

Basic: What theoretical frameworks guide the study of this compound’s electronic and steric effects?

Methodological Answer:

  • Molecular Orbital Theory : Explains the electron-withdrawing effects of nitro and trifluoromethyl groups on aromatic electrophilic substitution reactivity. DFT calculations (e.g., Gaussian 16) can model charge distribution and frontier molecular orbitals .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent electronic parameters (Hammett σ constants) with biological or physicochemical properties .

Advanced: How can researchers design experiments to study substituent effects on the compound’s stability and reactivity?

Methodological Answer:
A systematic approach includes:

  • Substituent Variation : Synthesize analogs with halogens (Br, Cl) or methyl groups replacing iodine to compare thermal stability (TGA/DSC analysis) .
  • Kinetic Studies : Monitor nitro group reduction (e.g., using SnCl₂/HCl) via UV-Vis spectroscopy to determine rate constants.
  • Computational Modeling : Compare activation energies for degradation pathways (e.g., hydrolysis) using transition-state theory in software like Gaussian or ORCA .

Basic: What are the critical safety considerations for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation from nitro groups.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of iodine vapors or nitroaromatic byproducts.
  • Waste Management : Neutralize acidic waste (e.g., from nitration steps) with sodium bicarbonate before disposal .

Advanced: How can researchers integrate machine learning to predict synthetic routes for novel derivatives?

Methodological Answer:

  • Retrosynthetic Analysis : Use AI tools like Pistachio or Reaxys to propose routes based on reaction databases. For example, prioritize Ullmann coupling for aryl ether formation .
  • Data Training : Input historical yield data (e.g., solvent polarity, temperature) into neural networks (Python/TensorFlow) to optimize conditions for new analogs .

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